molecular formula C36H58N2O5S B13913911 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-

Cat. No.: B13913911
M. Wt: 630.9 g/mol
InChI Key: SJKLCUGQVVYDCX-YNNXSQSESA-N
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Description

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its benzenesulfonamide core, which is substituted with a tert-butyl group and a norcholan-23-yl moiety. It has been studied for its potential use in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX, which is overexpressed in many solid tumors . This makes it a promising candidate for the development of anticancer agents .

In medicine, Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- has been investigated for its antimicrobial properties. It has shown significant activity against various bacterial strains, making it a potential candidate for the development of new antibiotics . In industry, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within tumor cells, leading to cell death .

Properties

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea

InChI

InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1

InChI Key

SJKLCUGQVVYDCX-YNNXSQSESA-N

Isomeric SMILES

CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O

Origin of Product

United States

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